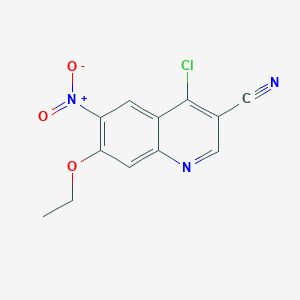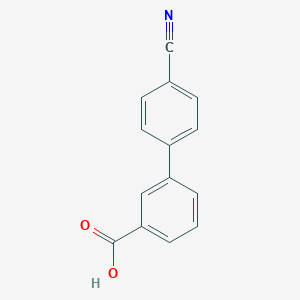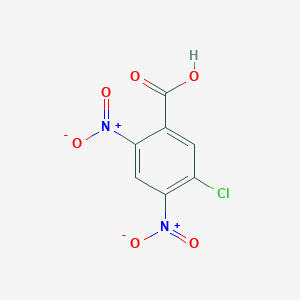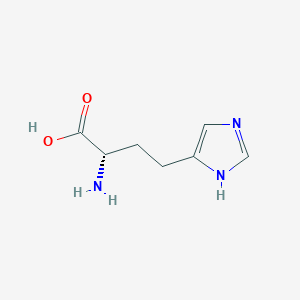
3-(1H-Imidazol-5-ylmethyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Imidazol-5-ylmethyl)-L-alanine is a compound that can be associated with the class of substances that interact with the biochemical pathway of nucleotide synthesis. It is structurally related to L-alanine, an amino acid, and features an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. This structure is significant in biological systems and can be involved in various chemical reactions, particularly those related to nucleotide metabolism and coordination chemistry with metal ions .
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, a conjugate of L-alanosine, which is structurally similar to 3-(1H-Imidazol-5-ylmethyl)-L-alanine, has been synthesized using enzymatic methods involving chicken liver enzymes. This synthesis yielded a compound that effectively inhibits adenylosuccinate synthetase, an enzyme crucial in purine nucleotide biosynthesis . Additionally, the synthesis of tridentate ligands that include the imidazole moiety, such as N-[(imidazol-4-yl)methylidene]-dl-alanine, has been achieved through a condensation reaction, demonstrating the feasibility of synthesizing complex molecules that incorporate both imidazole and alanine components .
Molecular Structure Analysis
The molecular structure of compounds related to 3-(1H-Imidazol-5-ylmethyl)-L-alanine is characterized by the presence of the imidazole ring and its ability to coordinate with metal ions. For example, europium complexes with ligands derived from imidazole and alanine exhibit distinct coordination geometries, such as 'facial' and 'meridional', which influence their physical properties and reactivity .
Chemical Reactions Analysis
Compounds with the imidazole ring are known to participate in a variety of chemical reactions. In the context of nucleotide metabolism, the imidazole-containing compound synthesized from L-alanosine is involved in the inhibition of adenylosuccinate synthetase, thereby affecting nucleotide synthesis. This reaction is significant in the context of therapeutic interventions against neoplastic cells . The coordination chemistry of imidazole-derived ligands with europium ions also leads to the formation of complexes with unique luminescence properties, indicating potential applications in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(1H-Imidazol-5-ylmethyl)-L-alanine derivatives are influenced by their molecular structure. The enzymatically synthesized antimetabolite of L-alanosine exhibits strong inhibition of adenylosuccinate synthetase at low concentrations, indicating a high affinity for the enzyme . The europium complexes with imidazole-derived ligands display sharp emission bands and have quantifiable luminescence quantum yields and lifetimes, which are affected by their coordination geometries . These properties suggest potential applications in biochemistry and materials science.
Applications De Recherche Scientifique
Mechanisms and Applications in Food Chemistry
Studies have indicated that compounds like 3-(1H-Imidazol-5-ylmethyl)-L-alanine can be formed from α-dicarbonyl compounds through reactions involving amino acids like glycine and alanine. These processes involve the formation of α-amino carbonyl reactive intermediates, which react with aldehydes to form imines. These imines can cyclize to form imidazoles after undergoing specific reactions and oxidations. These imidazole formations are crucial in understanding the chemistry of food flavors and related compounds (Yaylayan & Haffenden, 2003).
Probing Catalytic Systems in Biochemistry
In the realm of biochemistry, 3-(1H-Imidazol-5-ylmethyl)-L-alanine, via its imidazole side chain, plays a crucial role in catalytic charge-relay systems in enzymes like alanine racemase. Replacement of histidine residues, which are structurally and functionally related to imidazoles, with mimetics shows a dramatic loss in catalytic efficiency, indicating the importance of the imidazole group in these biochemical processes (Sharma, Wang, & Liu, 2016).
Interaction with Metal Ions and Relevance in Bioinorganic Chemistry
The interaction of compounds similar to 3-(1H-Imidazol-5-ylmethyl)-L-alanine with metal ions like Cu(II) and Ni(II) has been studied extensively. These interactions are crucial for understanding the behavior of peptides and the role of imidazole groups in coordinating with metal ions in biological systems. This knowledge is pivotal in the fields of bioinorganic chemistry and medicinal chemistry, where metal-peptide interactions are key (Gizzi et al., 2005).
Propriétés
IUPAC Name |
(2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSECZMWQBBVGEN-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487230 |
Source


|
| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-5-ylmethyl)-L-alanine | |
CAS RN |
58501-47-6 |
Source


|
| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

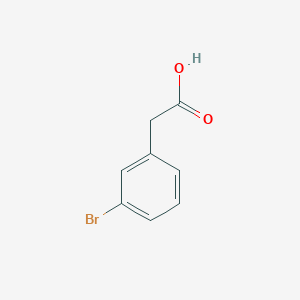
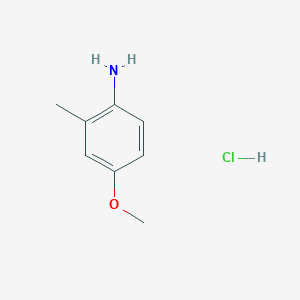
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
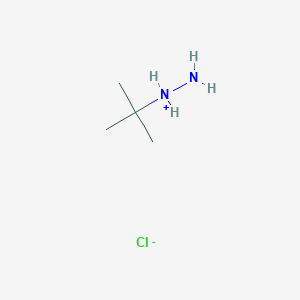
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
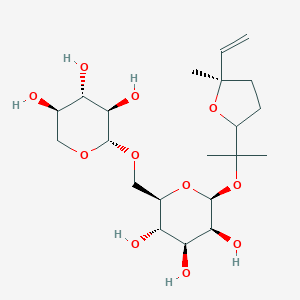

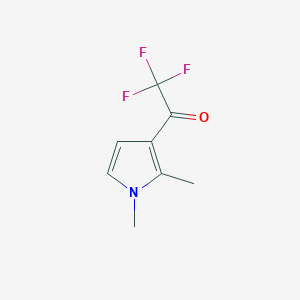
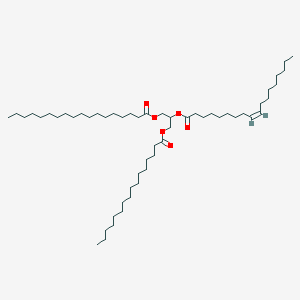
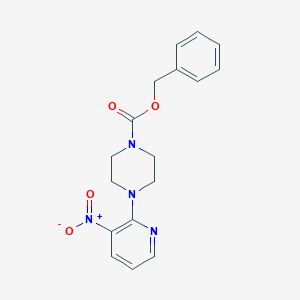
![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)
